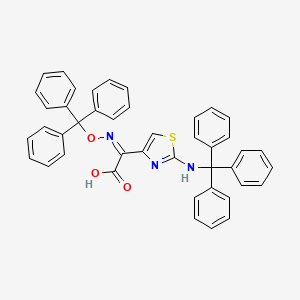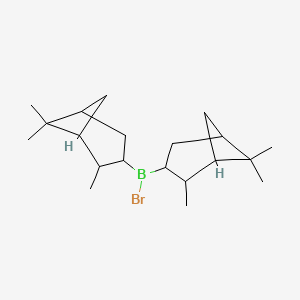
6-S-(4-Chlorophenyl)-6-thio-inosine 2',3',5'-Triacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-S-(4-Chlorophenyl)-6-thio-inosine 2’,3’,5’-Triacetate is a synthetic compound that belongs to the class of nucleoside analogs It is characterized by the presence of a 4-chlorophenyl group attached to the sulfur atom at the 6th position of the inosine molecule, with acetyl groups at the 2’, 3’, and 5’ positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-S-(4-Chlorophenyl)-6-thio-inosine 2’,3’,5’-Triacetate typically involves multiple steps, starting from inosine. The key steps include:
Thio-substitution: The hydroxyl group at the 6th position of inosine is substituted with a thiol group using a suitable thiolating agent.
Chlorophenylation: The thiol group is then reacted with 4-chlorophenyl halide to introduce the 4-chlorophenyl group.
Acetylation: The hydroxyl groups at the 2’, 3’, and 5’ positions are acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated synthesis equipment, purification techniques such as chromatography, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
6-S-(4-Chlorophenyl)-6-thio-inosine 2’,3’,5’-Triacetate can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the acetyl groups, yielding the corresponding deacetylated nucleoside.
Substitution: The chlorophenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Deacetylated nucleoside.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-S-(4-Chlorophenyl)-6-thio-inosine 2’,3’,5’-Triacetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study nucleoside metabolism and enzyme interactions.
Industry: It may be used in the development of pharmaceuticals and other biologically active compounds.
Mechanism of Action
The mechanism of action of 6-S-(4-Chlorophenyl)-6-thio-inosine 2’,3’,5’-Triacetate involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The compound may target specific enzymes involved in nucleoside metabolism, leading to the inhibition of DNA or RNA synthesis. This can result in the suppression of viral replication or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
6-Mercaptopurine: Another thiol-substituted nucleoside analog used in cancer treatment.
Azathioprine: An immunosuppressive drug that is metabolized to 6-mercaptopurine.
Fludarabine: A nucleoside analog used in the treatment of hematological malignancies.
Uniqueness
6-S-(4-Chlorophenyl)-6-thio-inosine 2’,3’,5’-Triacetate is unique due to the presence of the 4-chlorophenyl group, which may confer distinct biological properties compared to other nucleoside analogs. This structural feature could potentially enhance its efficacy or selectivity in certain applications.
Properties
CAS No. |
132089-80-6 |
|---|---|
Molecular Formula |
C₂₂H₂₁ClN₄O₇S |
Molecular Weight |
520.94 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











